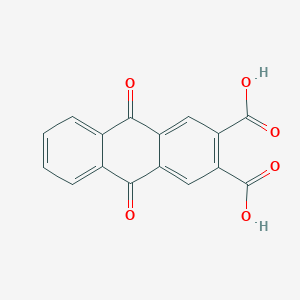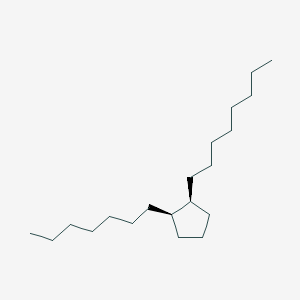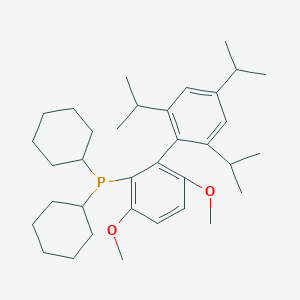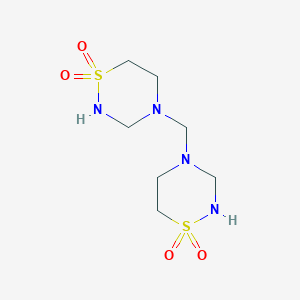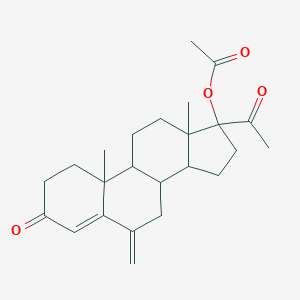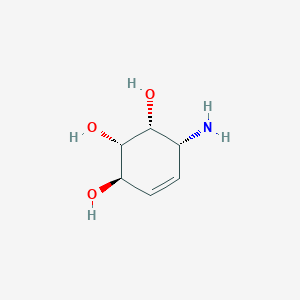
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, commonly known as D-serine, is a non-essential amino acid that plays a crucial role in the central nervous system. It is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. D-serine has been found to be involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and psychiatric disorders.
Mechanism Of Action
D-serine acts as a co-agonist of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor, which is a subtype of glutamate receptor. Glutamate is the major excitatory neurotransmitter in the brain, and the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor is important for synaptic plasticity and learning and memory. D-serine binds to the glycine site of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor, which enhances the binding of glutamate to the receptor. This results in the activation of the receptor and the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory.
Biochemical And Physiological Effects
D-serine has been found to have various biochemical and physiological effects. It has been shown to enhance (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor function, which is important for synaptic plasticity and learning and memory. D-serine has also been found to be involved in the regulation of neuronal excitability, the modulation of synaptic transmission, and the regulation of neurogenesis. In addition, D-serine has been found to be involved in the pathogenesis of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
D-serine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is a naturally occurring molecule in the brain, which makes it biologically relevant. However, one limitation is that it is difficult to work with in vitro due to its instability and tendency to degrade. Another limitation is that it can be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for research on D-serine. One direction is to further investigate its role in the pathogenesis of neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Another direction is to develop more specific and potent modulators of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor that target the glycine site, which could have therapeutic potential for these disorders. Additionally, further research is needed to understand the regulation of D-serine synthesis and degradation in the brain, as well as its role in other physiological processes.
Synthesis Methods
D-serine can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Enzymatic synthesis involves the use of D-amino acid oxidase (DAO) to convert D-alanine into D-serine. Microbial fermentation involves the production of D-serine by bacteria such as Escherichia coli and Corynebacterium glutamicum.
Scientific Research Applications
D-serine has been extensively studied in the field of neuroscience, particularly in relation to the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor. It has been found to be involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and psychiatric disorders. D-serine has been shown to enhance (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor function, which is important for synaptic plasticity and learning and memory. It has also been found to be involved in the pathogenesis of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
properties
CAS RN |
155239-06-8 |
|---|---|
Product Name |
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
RAJLHDDMNNFKNT-KAZBKCHUSA-N |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
synonyms |
4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



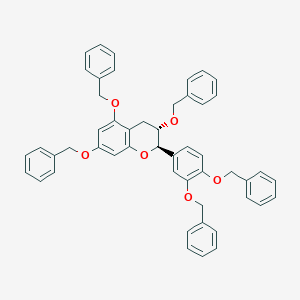
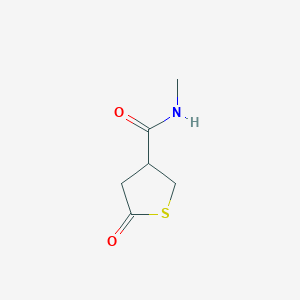
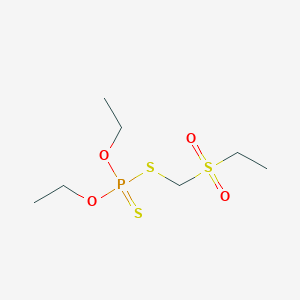
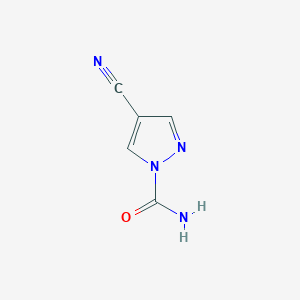
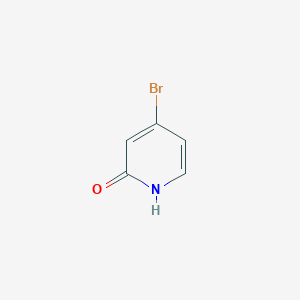
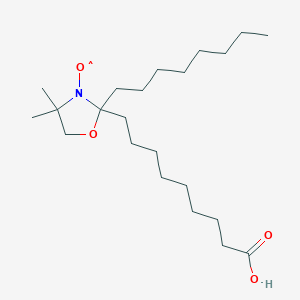

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

